Computed Physicochemical Properties vs. Drug-Like Baselines
The compound’s computed molecular weight (276.29 g·mol⁻¹), XLogP3 (2.0), topological polar surface area (63.2 Ų), and hydrogen bond acceptor count (4) are favorable compared to widely accepted thresholds for oral drug-likeness [1]. No direct comparator data are available; the differentiation is based on class-level inference against Lipinski and Veber benchmarks.
| Evidence Dimension | Physicochemical drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 276.29 g·mol⁻¹, XLogP3 = 2.0, TPSA = 63.2 Ų, HBA = 4 |
| Comparator Or Baseline | Lipinski (MW ≤500, logP ≤5) / Veber (TPSA ≤140 Ų, HBA ≤10) |
| Quantified Difference | All values within standard drug-like ranges; no specific comparator molecule available. |
| Conditions | Computed properties from PubChem (release 2021.05.07); baselines taken from literature conventions. |
Why This Matters
Favorable physicochemical parameters reduce the risk of absorption or permeability issues in cellular assays, making the compound a suitable starting point for medicinal chemistry optimization.
- [1] PubChem Compound Summary for CID 5236434, 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile. National Center for Biotechnology Information, 2026. View Source
